molecular formula C17H20Cl2N2O3S2 B2869441 Methyl 2-(5-chlorothiophene-2-carboxamido)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride CAS No. 1331086-19-1

Methyl 2-(5-chlorothiophene-2-carboxamido)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride

Cat. No. B2869441
CAS RN: 1331086-19-1
M. Wt: 435.38
InChI Key: TYMNCUFUQGLTRM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound appears to contain a thiophene moiety, which is a five-membered ring containing four carbon atoms and a sulfur atom . It also contains a carboxamide group, which is a functional group consisting of a carbonyl (C=O) and an amine (NH2). The term “isopropyl” refers to a substituent with the chemical formula -C3H7. The “tetrahydrothieno[2,3-c]pyridine” part suggests a fused ring structure containing a pyridine ring (a six-membered ring with five carbon atoms and one nitrogen atom) and a thiophene ring .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its structure. For example, the presence of polar functional groups like carboxamide would likely make the compound polar, affecting its solubility in different solvents .

Scientific Research Applications

Synthesis and Biological Activity Studies

A study focused on the synthesis of structurally related molecules as potential anti-inflammatory agents highlights the interest in compounds with similar structures for their biological activities. These compounds, including thieno[2,3-b]pyridine derivatives, are explored for their anti-inflammatory properties, indicating a potential application of the compound for the development of new therapeutic agents (Moloney, 2001).

Chemical Synthesis and Methodologies

Another aspect of scientific research applications involves the development of novel synthetic routes and methodologies. For instance, the synthesis of isothiazolopyridines, pyridothiazines, and pyridothiazepines, which possess valuable biological activities, demonstrates the compound's relevance in synthesizing complex molecules that could lead to discovering new drugs with significant biological effects (Youssef et al., 2012).

Organocatalysis

Additionally, research on zwitterionic salts as organocatalysts for transesterification reactions opens up potential applications for the compound in catalysis. These studies suggest the compound's utility in facilitating chemical reactions, which is crucial for developing pharmaceuticals and fine chemicals (Ishihara et al., 2008).

Heterocyclic Chemistry

The synthesis of new trans-2-benzyl-3-(furan-2-yl)-4-substituted-1,2,3,4-tetrahydroisoquinolinones and the exploration of heterocyclic compounds underscore the importance of such molecules in medicinal chemistry. These studies contribute to understanding the chemical behavior and potential therapeutic applications of heterocyclic compounds, including the compound of interest (Kandinska et al., 2006).

properties

IUPAC Name

methyl 2-[(5-chlorothiophene-2-carbonyl)amino]-6-propan-2-yl-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxylate;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19ClN2O3S2.ClH/c1-9(2)20-7-6-10-12(8-20)25-16(14(10)17(22)23-3)19-15(21)11-4-5-13(18)24-11;/h4-5,9H,6-8H2,1-3H3,(H,19,21);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYMNCUFUQGLTRM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1CCC2=C(C1)SC(=C2C(=O)OC)NC(=O)C3=CC=C(S3)Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20Cl2N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

435.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.